molecular formula C12H16O2 B13860022 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol CAS No. 32820-14-7

7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol

Cat. No.: B13860022
CAS No.: 32820-14-7
M. Wt: 192.25 g/mol
InChI Key: ITTWJMJZECFGLY-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound with the molecular formula C12H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-3,4-dihydro-2H-naphthalen-1-one.

    Reduction: The ketone group in 7-methoxy-3,4-dihydro-2H-naphthalen-1-one is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Methylation: The resulting alcohol is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated derivatives. Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as hydrobromic acid (HBr) can be used to replace the methoxy group with a bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Hydrobromic acid (HBr), Methyl iodide (CH3I)

Major Products

    Oxidation: 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-one

    Reduction: this compound derivatives

    Substitution: 7-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol

Scientific Research Applications

7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3,4-dihydro-2H-naphthalen-1-one
  • 7-methoxy-1-tetralone
  • 7-methoxy-2-tetralone

Uniqueness

7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring system. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(13)7-3-4-9-5-6-10(14-2)8-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTWJMJZECFGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218987
Record name 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32820-14-7
Record name 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32820-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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